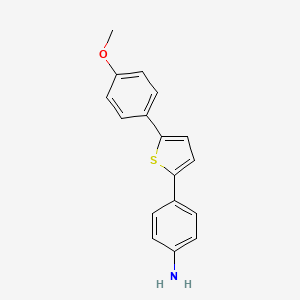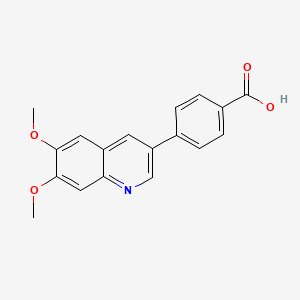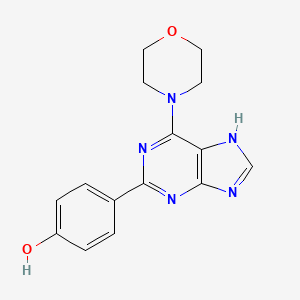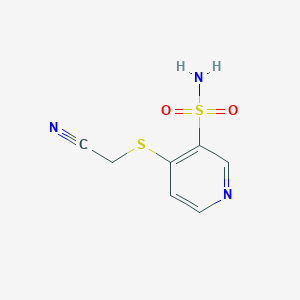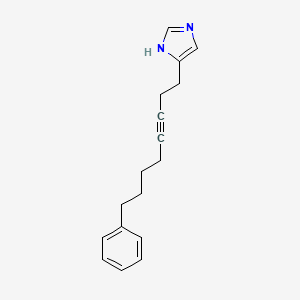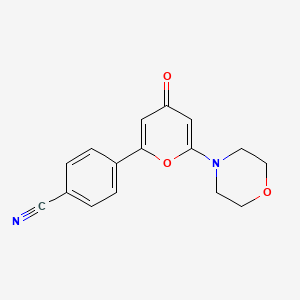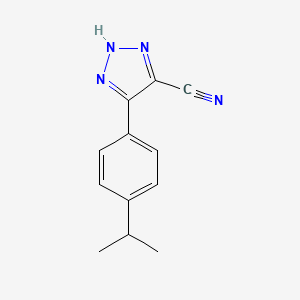
4-(4-isopropylphenyl)-5-cyano-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-异丙基苯基)-5-氰基-2H-1,2,3-三唑是一种有机化合物,属于三唑类。三唑是含有三个氮原子的五元杂环化合物。这种特定化合物以其三唑环上连接的异丙基苯基和氰基基团而著称。
准备方法
4-(4-异丙基苯基)-5-氰基-2H-1,2,3-三唑的合成可以通过几种合成路线实现。一种常见的方法是叠氮化物和炔烃之间的环加成反应,被称为 Huisgen 环加成或“点击化学”。该反应通常需要铜(I)催化剂,并在温和条件下进行以形成三唑环。
工业生产方法可能涉及优化反应条件以最大化产率和纯度。这可能包括使用特定的溶剂,温度控制以及诸如重结晶或色谱法的纯化技术。
化学反应分析
4-(4-异丙基苯基)-5-氰基-2H-1,2,3-三唑可以进行各种化学反应,包括:
氧化: 该化合物可以用常见的氧化剂(如高锰酸钾或过氧化氢)氧化。
还原: 还原反应可以用还原剂(如氢化铝锂或硼氢化钠)进行。
取代: 三唑环可以参与亲核取代反应,其中亲核试剂取代分子中的特定原子或基团。
这些反应中使用的常见试剂和条件包括二氯甲烷或乙醇等有机溶剂,以及从室温到回流条件的反应温度。从这些反应中形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
4-(4-异丙基苯基)-5-氰基-2H-1,2,3-三唑具有几种科学研究应用:
化学: 它被用作合成更复杂分子(包括药物和农用化学品)的构建单元。
生物学: 该化合物可用于生化测定中研究酶活性或蛋白质相互作用。
工业: 由于其独特的化学性质,该化合物可用于开发新材料,例如聚合物或涂层。
作用机制
4-(4-异丙基苯基)-5-氰基-2H-1,2,3-三唑的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。三唑环可以形成氢键或与金属离子配位,从而影响靶分子的活性。异丙基苯基和氰基也可能有助于化合物的结合亲和力和特异性。
相似化合物的比较
4-(4-异丙基苯基)-5-氰基-2H-1,2,3-三唑可以与其他类似化合物进行比较,例如:
4-异丙基苯酚: 一种具有类似异丙基苯基基团但缺少三唑环和氰基基团的有机化合物.
4-异丙烯基苯酚: 另一种相关化合物,其具有异丙烯基基团而不是异丙基基团.
4-(4-异丙基苯基)-5-氰基-2H-1,2,3-三唑的独特性在于其官能团的组合,赋予其独特的化学和生物学特性。
属性
分子式 |
C12H12N4 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC 名称 |
5-(4-propan-2-ylphenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C12H12N4/c1-8(2)9-3-5-10(6-4-9)12-11(7-13)14-16-15-12/h3-6,8H,1-2H3,(H,14,15,16) |
InChI 键 |
WEMPWGDVLUDOBY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2=NNN=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


